REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH2:9]([C:16]#N)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl.CC[O:21][CH2:22][CH3:23]>[Cl-].[Zn+2].[Cl-]>[CH2:9]([C:22]([CH2:23][C:1]1[CH:8]=[CH:7][CH:6]=[CH:4][CH:3]=1)=[O:21])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1.[OH:2][C:1]1[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][C:8]=1[OH:21].[CH2:9]([C:16]([C:6]1[CH:7]=[CH:8][C:1]([OH:2])=[CH:3][C:4]=1[OH:5])=[O:21])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:4.5.6,7.8|
|
Name
|
100
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by treating
|
Type
|
CUSTOM
|
Details
|
the lower oily layer was separated off
|
Type
|
WASH
|
Details
|
washed with ether by decantation
|
Type
|
WAIT
|
Details
|
boiled with 200 parts of water for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the yellow crystals
|
Type
|
CUSTOM
|
Details
|
were collected by filtrate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Crystallisation from benzene
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C(=O)CC1=CC=CC=C1.OC1=C(C=CC(=C1)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C(=O)C1=C(C=C(C=C1)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |